molecular formula C9H7N3O2S B10867509 (2E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]ethanoic acid

(2E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]ethanoic acid

Cat. No.: B10867509
M. Wt: 221.24 g/mol
InChI Key: XKBGWWXWCVFVDD-BJMVGYQFSA-N
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Description

2-[2-(1,3-Benzothiazol-2-yl)hydrazono]acetic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Chemical Reactions Analysis

2-[2-(1,3-Benzothiazol-2-yl)hydrazono]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions include substituted benzothiazole derivatives, which can exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of 2-[2-(1,3-Benzothiazol-2-yl)hydrazono]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . Molecular docking studies have shown that benzothiazole derivatives can bind to active sites of enzymes, thereby inhibiting their activity . This interaction is crucial for their antimicrobial and anticancer properties.

Comparison with Similar Compounds

2-[2-(1,3-Benzothiazol-2-yl)hydrazono]acetic acid can be compared with other benzothiazole derivatives such as 2-(2,3-dihydro-1,3-benzothiazol-2-yl)benzoic acid and (2-benzothiazolylthio)succinic acid . While these compounds share a similar core structure, their functional groups and biological activities may differ. The unique hydrazono group in 2-[2-(1,3-Benzothiazol-2-yl)hydrazono]acetic acid contributes to its distinct chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

(2E)-2-(1,3-benzothiazol-2-ylhydrazinylidene)acetic acid

InChI

InChI=1S/C9H7N3O2S/c13-8(14)5-10-12-9-11-6-3-1-2-4-7(6)15-9/h1-5H,(H,11,12)(H,13,14)/b10-5+

InChI Key

XKBGWWXWCVFVDD-BJMVGYQFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/N=C/C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC(=O)O

Origin of Product

United States

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